5-[(4-chlorophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
5-[(4-chlorophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a combination of various functional groups, including a chlorophenyl group, a spirocyclic structure, a furan ring, and a triazolothiazole moiety. Compounds with such diverse structures often exhibit unique chemical and biological properties, making them of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol likely involves multiple steps, including the formation of the triazolothiazole core, the introduction of the furan ring, and the attachment of the spirocyclic and chlorophenyl groups. Each step would require specific reagents, catalysts, and reaction conditions, such as temperature, pressure, and solvent choice.
Industrial Production Methods
Industrial production of such a compound would necessitate optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, modulating its activity and thereby exerting its biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazolothiazoles, spirocyclic compounds, or molecules with chlorophenyl and furan groups.
Uniqueness
What sets this compound apart could be its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c23-15-5-3-14(4-6-15)17(26-9-7-22(8-10-26)30-12-13-31-22)18-20(28)27-21(32-18)24-19(25-27)16-2-1-11-29-16/h1-6,11,17,28H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXPNZUAPOSWQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(C3=CC=C(C=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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